molecular formula C13H22N2O2 B15238392 tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate

tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate

Cat. No.: B15238392
M. Wt: 238.33 g/mol
InChI Key: MKYQATAMJCCGRU-UHFFFAOYSA-N
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Description

tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of two nitrogen atoms within its spirocyclic framework, making it an interesting subject for research in various fields of chemistry and biology.

Preparation Methods

The synthesis of tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the hydrogenation of a precursor compound in the presence of a palladium catalyst. For example, a compound can be hydrogenated in methanol at room temperature using 20% palladium hydroxide on carbon as a catalyst . This method yields the desired product with a moderate yield.

Chemical Reactions Analysis

tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrogen atoms in the spirocyclic structure can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying the interactions between small molecules and biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate exerts its effects involves interactions with various molecular targets. The nitrogen atoms in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate biological pathways and processes, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate can be compared with other spirocyclic compounds such as:

These compounds share similar spirocyclic frameworks but differ in the size and arrangement of their rings. The unique structure of this compound, with its specific ring system, sets it apart from these related compounds and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

tert-butyl 2,8-diazadispiro[3.1.36.14]decane-8-carboxylate

InChI

InChI=1S/C13H22N2O2/c1-11(2,3)17-10(16)15-8-13(9-15)4-12(5-13)6-14-7-12/h14H,4-9H2,1-3H3

InChI Key

MKYQATAMJCCGRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC3(C2)CNC3

Origin of Product

United States

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